N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
Description
N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, an acetamide group, and a methoxy-methylphenyl moiety.
Properties
IUPAC Name |
N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-12-4-7-17(26-3)15(8-12)11-19(25)22-21-18(24)10-14-5-6-16(9-14)20-13(2)23/h4,7-8,14,16H,5-6,9-11H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)/t14-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVXLPQCNYMOSY-ZBFHGGJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NNC(=O)CC2CCC(C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NNC(=O)C[C@@H]2CC[C@@H](C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the cyclopentyl intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Attachment of the methoxy-methylphenyl moiety: This can be accomplished through a series of substitution reactions, where the methoxy-methylphenyl group is introduced using reagents such as methoxy-methylphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: This compound shares a similar methoxy-methylphenyl moiety but differs in the presence of a nitro group instead of a methyl group.
N-(2-methoxyphenyl)acetamide: This compound lacks the cyclopentyl ring and has a simpler structure.
Uniqueness
N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is unique due to its complex structure, which includes multiple functional groups and a cyclopentyl ring. This complexity may confer unique properties and reactivity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
